molecular formula C6H13ClFN B13460215 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride

1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride

Cat. No.: B13460215
M. Wt: 153.62 g/mol
InChI Key: STGFMELBYFDXMK-UHFFFAOYSA-N
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Description

1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

The synthesis of 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride involves several steps, starting from the appropriate cyclobutane precursor. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom to the cyclobutane ring using a fluorinating agent such as Selectfluor.

    Methylation: Addition of a methyl group to the cyclobutane ring through a methylation reaction using methyl iodide and a base like potassium carbonate.

    Amination: Conversion of the resulting intermediate to the methanamine derivative using reagents like lithium aluminum hydride.

    Hydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(1-Fluoro-3-methylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(1-Methyl-3-trifluoromethylcyclobutyl)methanamine hydrochloride: This compound has a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical and biological properties.

    3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride:

    1-(Fluoromethyl)cyclobutylmethanamine hydrochloride: This compound has a fluoromethyl group, which can influence its stability and reactivity compared to the parent compound.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

(1-fluoro-3-methylcyclobutyl)methanamine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-5-2-6(7,3-5)4-8;/h5H,2-4,8H2,1H3;1H

InChI Key

STGFMELBYFDXMK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CN)F.Cl

Origin of Product

United States

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